4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of ethyl hydrazinecarboxylate with 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds .
Scientific Research Applications
4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but with different substituents.
4-Amino-1-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group.
5-Amino-1-ethyl-1H-pyrazole: Differently substituted pyrazole derivative.
Uniqueness: 4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-amino-1-ethylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-2-11-3-4(7)5(10-11)6(12)9-8/h3H,2,7-8H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPBRFNMDWXSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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